N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-14(27)22-15(2)30-24-18-10-4-3-9-17(18)20(13-19(22)24)26-31(28,29)21-11-5-7-16-8-6-12-25-23(16)21/h3-13,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVHHJUSPYYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Naphtho[1,2-b]furan Intermediate
The naphtho[1,2-b]furan scaffold is synthesized via acid-catalyzed cyclization of 5-hydroxy-1,4-naphthoquinone. In a representative procedure, 5-hydroxy-1,4-naphthoquinone (10 mmol) is dissolved in acetic anhydride (50 mL) under reflux at 120°C for 6 hours. The reaction mixture is cooled, poured into ice-water, and filtered to yield 3-acetyl-2-methylnaphtho[1,2-b]furan-5-ol as a yellow solid (82% yield) . Structural confirmation is achieved via NMR ( 2.45 ppm for acetyl CH, 2.89 ppm for furan CH) .
Acetylation and Methylation of the Naphthofuran Core
The 5-hydroxy group undergoes acetylation to enhance electrophilicity for subsequent sulfonamide coupling. Acetic anhydride (2 equiv) is added to a solution of the naphthofuran intermediate (1 equiv) in pyridine (20 mL) at 0°C. After stirring for 2 hours, the mixture is quenched with HCl (1M), extracted with ethyl acetate, and dried over MgSO to afford the acetylated product (95% yield) . Methylation at the 2-position is achieved using methyl iodide (1.5 equiv) and KCO (2 equiv) in DMF at 60°C for 4 hours, yielding 3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl acetate (89% yield) .
Sulfonamide Coupling with 8-Quinolinesulfonyl Chloride
The key step involves nucleophilic substitution between the naphthofuran intermediate and 8-quinolinesulfonyl chloride. A solution of 3-acetyl-2-methylnaphtho[1,2-b]furan-5-amine (1 equiv) in dry THF is treated with 8-quinolinesulfonyl chloride (1.2 equiv) and triethylamine (3 equiv) at −10°C. The reaction is warmed to room temperature and stirred for 12 hours, followed by extraction with dichloromethane and purification via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the title compound as a white solid (76% yield) .
Table 1: Reaction Conditions for Sulfonamide Coupling
| Parameter | Value |
|---|---|
| Temperature | −10°C → 25°C |
| Time | 12 hours |
| Solvent | THF |
| Base | Triethylamine |
| Yield | 76% |
Purification and Analytical Characterization
The crude product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. LC-MS analysis confirms the molecular ion peak at 447.1 [M+H] . NMR (400 MHz, CDCl) exhibits signals at 8.92 (d, J = 8.4 Hz, quinoline H), 8.05 (s, naphthofuran H), and 2.45 (s, acetyl CH) . IR spectroscopy shows strong absorption at 1685 cm (C=O stretch) and 1340 cm (S=O asymmetric stretch) .
Research Findings and Biological Relevance
In lifespan extension assays, the compound demonstrated a mean EC of 5.2 μM in yeast models . Structural analogs with the c1 scaffold (Figure 6A ) showed enhanced activity when the sulfonamide group was para-substituted on the quinoline ring. Comparative studies indicated that acetyl and methyl groups on the naphthofuran core are critical for membrane permeability, as evidenced by microdissection assays (Figure 4 ).
Table 2: Biological Activity of Structural Analogs
| Compound | EC (μM) | Maximum Lifespan Increase |
|---|---|---|
| SID 14724551 | 5.2 | 22% |
| SID 14732512 | 4.8 | 25% |
| SID 17511642 | 6.1 | 18% |
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HCT-116 (Colorectal cancer) | 1.9 - 7.52 | Significant inhibition |
| MDA-MB-231 (Breast cancer) | Not specified | Strong anti-proliferative effect |
| A549 (Lung cancer) | Not specified | High anti-proliferative effect |
The compound was shown to inhibit the tumor cell-specific M2 isoform of pyruvate kinase, which plays a crucial role in cancer metabolism. This inhibition leads to reduced proliferation of cancer cells, suggesting its potential as a targeted therapy for cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:
| Microorganism | Activity |
|---|---|
| Mycobacterium smegmatis | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Notable antifungal activity |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Material Science Applications
The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors. Its electronic properties can be harnessed in organic photovoltaic devices due to its ability to facilitate charge transport .
Case Study 1: Anticancer Efficacy
In a study conducted by Ning et al., the compound demonstrated significant cytotoxicity against multiple cancer cell lines, showcasing its potential as a chemotherapeutic agent. The study utilized MTT assays to quantify cell viability post-treatment and confirmed the structure–activity relationship through in silico modeling .
Case Study 2: Antimicrobial Screening
A comprehensive screening of this compound revealed its effectiveness against Mycobacterium smegmatis with an MIC value indicating strong antimicrobial potential. This positions the compound as a candidate for further development into therapeutic agents targeting resistant bacterial strains .
Mechanism of Action
The mechanism by which N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide exerts its effects is largely dependent on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Structural Analogues: Benzenesulfonamide Derivatives
The most closely related compounds in the evidence are 2-5 and 2-8 , which share the naphtho[1,2-b]furan core but differ in their sulfonamide substituents:
- 2-5 : Features a para-methoxybenzenesulfonamide group.
- 2-8 : Contains a para-ethoxybenzenesulfonamide group.
Key Findings for Benzenesulfonamide Derivatives
- Potency : These compounds exhibit IC50 values of 2–3 µM across TNBC cell lines (MDA-MB-231, SUM-159) .
- Selectivity: No inhibitory activity was observed against normal breast cells (MCF-7, MCF-10A), highlighting TNBC-specific targeting .
- Structure-Activity Relationship (SAR) :
- Substituent Position : Para-substituted benzenesulfonamides (e.g., methoxy, ethoxy) show higher activity than meta- or ortho-substituted variants .
- Substituent Size : Larger substituents (e.g., isopropyl, chlorine) reduce activity in SUM-159 cells .
- Solubility : Longer alkyl chains (e.g., ethoxy vs. methoxy) correlate with lower aqueous solubility, as seen in compounds like 3-3 and 3-12 .
Heterocyclic Sulfonamide Derivatives: Quinoline vs. Benzene
The target compound replaces the benzene ring in benzenesulfonamides with a quinoline system. While direct data on 8-quinolinesulfonamide derivatives are absent, inferences can be drawn from structural and electronic differences:
- Solubility: Quinoline’s rigid, planar structure could reduce solubility compared to benzenesulfonamides, similar to trends observed with bulkier substituents in benzenesulfonamide analogs .
- Selectivity : The larger heterocycle might alter selectivity profiles by interacting with unique residues in TNBC-associated proteins (e.g., Mcl-1, STAT3), which are inhibited by other sulfonamide derivatives .
Substituent Effects on the Naphtho[1,2-b]furan Core
- 3-Acetyl Group : The acetyl group at the 3-position is analogous to substituents in compounds like 3-37 , which showed moderate activity (IC50 = 1.41 µM in MDA-MB-468 cells) . Acetyl groups may enhance metabolic stability or modulate electron density in the aromatic system.
- 2-Methyl Group : Methyl substituents at the 2-position (as in 2-5 and 2-8 ) are associated with retained activity across TNBC cell lines, suggesting minimal steric hindrance .
Data Tables: Comparative Analysis
Table 1. Activity of Select Benzenesulfonamide Analogs
| Compound | R1 (Sulfonamide Substituent) | IC50 (µM) in TNBC Cells | Selectivity (TNBC vs. Normal Cells) |
|---|---|---|---|
| 2-5 | para-methoxy | 2.0–3.0 | High (No inhibition of MCF-7) |
| 2-8 | para-ethoxy | 2.0–3.0 | High |
| 3-37 | para-ethyl | 1.41–5.49 | Moderate |
Table 2. Impact of Substituents on Solubility and Activity
| Compound | Substituent | Water Solubility (Predicted) | Activity in SUM-159 Cells |
|---|---|---|---|
| 3-3 | Long alkyl | Low | Inactive |
| 3-12 | Long alkyl | Low | Inactive |
| 2-5 | Methoxy | Moderate | Active |
Biological Activity
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a naphtho[1,2-b]furan core fused with a quinoline moiety and a sulfonamide group. The molecular formula is with a molecular weight of approximately 379.43 g/mol. This structural complexity enhances its solubility and potential pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that compounds containing naphtho[1,2-b]furan structures exhibit significant biological activities including:
- Antimicrobial Activity : Studies have shown that naphtho[1,2-b]furan derivatives possess antimicrobial properties against various bacterial strains. The sulfonamide group is believed to play a crucial role in this activity by inhibiting bacterial enzymes.
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Reduction in cytokine production |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Naphtho[1,2-b]furan Core : This is achieved through cyclization reactions involving suitable precursors.
- Formation of the Quinoline Moiety : Quinoline derivatives can be synthesized using methods such as Skraup synthesis or Pfitzinger reaction.
- Sulfonamide Formation : The final step involves the reaction of the naphtho[1,2-b]furan derivative with an appropriate sulfonamide reagent.
Comparative Analysis
When compared to other naphthofuran derivatives, this compound exhibits distinct biological profiles due to its unique combination of functional groups. For instance:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide | Anticancer | |
| N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-hydroxyquinoline | Antimicrobial |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a derivative of naphtho[1,2-b]furan showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
- Case Study on Antimicrobial Properties : Research demonstrated that a related compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its therapeutic potential in treating infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide?
- Key Steps :
Quinoline Core Formation : Use the Skraup synthesis or analogous cyclization methods involving aniline derivatives (e.g., glycerol and sulfuric acid) to construct the quinoline backbone .
Sulfonamide Introduction : React the quinoline intermediate with sulfonyl chloride in the presence of a base (e.g., pyridine) .
Naphthofuran Moiety Attachment : Employ coupling reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution, to link the naphtho[1,2-b]furan group to the quinoline sulfonamide .
- Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography.
Q. How can the crystallographic structure of this compound be resolved?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement). Ensure high-resolution data collection and validate hydrogen bonding/intermolecular interactions .
- For planar aromatic systems (e.g., quinoline), confirm deviations from planarity and dihedral angles between fused rings using software like Olex2 .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved selectivity for triple-negative breast cancer (TNBC)?
- Approach :
Virtual Screening : Use shape similarity (ROCS) and electrostatic similarity (EON) tools to prioritize compounds with structural overlap to known TNBC inhibitors .
Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to TNBC-associated targets (e.g., EGFR or PARP).
ADMET Profiling : Predict solubility, metabolic stability, and toxicity using QSAR models .
- Validation : Test top candidates in TNBC cell lines (e.g., MDA-MB-231) and compare IC50 values to non-cancerous cells .
Q. What analytical techniques are critical for resolving synthetic byproducts or impurities?
- Techniques :
- HPLC-MS : Identify impurities via retention time and mass fragmentation patterns.
- XRPD/TGA-DSC : Assess crystallinity and thermal stability to distinguish polymorphs or hydrates .
- NMR Spectroscopy : Use <sup>13</sup>C DEPT and 2D experiments (e.g., HSQC) to resolve overlapping signals in aromatic regions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategies :
Functional Group Variation : Modify the acetyl or methyl groups on the naphthofuran moiety to evaluate steric/electronic effects on target binding .
Bioisosteric Replacement : Substitute the sulfonamide group with carboxamide or phosphonamide to enhance solubility or affinity .
In Vivo Testing : Assess pharmacokinetics (e.g., plasma half-life) in rodent models to prioritize derivatives .
Data Analysis & Troubleshooting
Q. How should researchers address contradictions in biological activity data across cell lines?
- Steps :
Dose-Response Validation : Repeat assays with gradient concentrations to confirm IC50 reproducibility.
Mechanistic Profiling : Use Western blotting or flow cytometry to verify target engagement (e.g., apoptosis markers like caspase-3) .
Cell Line Authentication : Ensure no cross-contamination via STR profiling .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Solutions :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3) for cross-coupling reactions .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions .
- Temperature Control : Use microwave-assisted synthesis to accelerate slow steps .
Methodological Comparisons
Q. What are the advantages of NaBH3CN over LiAlH4 for imine reduction in quinoline derivatives?
- NaBH3CN :
- Operates at mild pH (~6) and room temperature, preserving acid-sensitive groups .
- Higher functional group tolerance compared to LiAlH4, which requires anhydrous conditions .
Q. How does the choice of sulfonylation reagent impact regioselectivity?
- Reagent Comparison :
- Sulfuryl Chloride (SO2Cl2) : Favors sulfonamide formation at electron-rich aromatic positions.
- Chlorosulfonic Acid : May over-sulfonate polyaromatic systems, requiring careful stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
